Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a compound known for its therapeutic properties, particularly in modulating autoimmune diseases. It has shown antigenic effects in mice with type 1 diabetes and has been used therapeutically for the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate typically involves halogenation of methyl 3-hydroxythiophene-2-carboxylate. The reaction conditions often include the use of chlorinating agents under controlled temperatures to ensure the selective chlorination at the 4 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while nucleophilic substitution could produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antigenic properties make it useful in studying autoimmune diseases.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves modulation of the immune system. It interacts with molecular targets involved in immune responses, potentially altering pathways that lead to autoimmune reactions. The exact molecular targets and pathways are still under investigation, but its antigenic properties suggest it may influence T-cell activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: A precursor in the synthesis of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate.
Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate: Another chlorinated thiophene derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific chlorination pattern and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to modulate autoimmune diseases sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYOKWYLOLTNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716091 | |
Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96232-70-1 | |
Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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